molecular formula C8H12N2O B13335722 2-(Azetidin-3-ylmethyl)-5-methyloxazole

2-(Azetidin-3-ylmethyl)-5-methyloxazole

Cat. No.: B13335722
M. Wt: 152.19 g/mol
InChI Key: VPHYKAPEQJVALD-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethyl)-5-methyloxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The azetidine ring is a four-membered nitrogen-containing ring, while the oxazole ring is a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethyl)-5-methyloxazole can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

. This reaction is efficient for synthesizing functionalized azetidines but requires specific conditions such as UV light and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethyl)-5-methyloxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce azetidine derivatives with altered functional groups.

Scientific Research Applications

2-(Azetidin-3-ylmethyl)-5-methyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethyl)-5-methyloxazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also contribute to the compound’s biological effects by interacting with nucleic acids or proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-ylmethyl)-5-methyloxazole is unique due to the combination of the azetidine and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(azetidin-3-ylmethyl)-5-methyl-1,3-oxazole

InChI

InChI=1S/C8H12N2O/c1-6-3-10-8(11-6)2-7-4-9-5-7/h3,7,9H,2,4-5H2,1H3

InChI Key

VPHYKAPEQJVALD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CC2CNC2

Origin of Product

United States

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